4-[butyl(ethyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
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Overview
Description
4-[butyl(ethyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound that features a benzamide core linked to a 1,3,4-oxadiazole ring and a sulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[butyl(ethyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the benzamide moiety: This step involves the coupling of the oxadiazole ring with a benzoyl chloride derivative in the presence of a base such as triethylamine.
Introduction of the sulfamoyl group: The final step involves the reaction of the intermediate with a sulfonamide derivative, such as butyl ethyl sulfonamide, under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent control of reaction conditions to minimize by-products and ensure consistency.
Chemical Reactions Analysis
Types of Reactions
4-[butyl(ethyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the phenyl ring can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic structures.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced heterocyclic compounds.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[butyl(ethyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[butyl(ethyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring and sulfamoyl group are key functional groups that contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-[butyl(ethyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide: Similar structure with a thiadiazole ring instead of an oxadiazole ring.
4-[butyl(ethyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-triazol-2-yl]benzamide: Similar structure with a triazole ring instead of an oxadiazole ring.
Uniqueness
4-[butyl(ethyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is unique due to the presence of the oxadiazole ring, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-[butyl(ethyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O5S/c1-4-6-14-26(5-2)32(28,29)19-12-10-16(11-13-19)20(27)23-22-25-24-21(31-22)17-8-7-9-18(15-17)30-3/h7-13,15H,4-6,14H2,1-3H3,(H,23,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDISKGMAKVPYTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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